N6-Methyl-L-lysine

Enzyme Kinetics Substrate Specificity Demethylation

Researchers quantifying KDM4 demethylase activity require the authentic monomethyl-lysine substrate-unmodified L-lysine or di-/trimethylated analogs produce null results due to strict enzyme specificity. N6-Methyl-L-lysine (CAS 1188-07-4) is the sole native substrate for N6-methyl-lysine oxidase (KM 1.05 mM) and the obligate intermediate for KDM4 mono-to-unmethylated conversion. • Directly measures KDM4 catalytic activity via L-lysine formation • Compatible with fluorometric H2O2/formaldehyde detection assays • Stable isotope-labeled (13C6,15N2) internal standard available for absolute histone PTM quantification

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 1188-07-4
Cat. No. B074167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyl-L-lysine
CAS1188-07-4
Synonymsepsilon-N-methyllysine
epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer
epsilon-N-methyllysine, (DL-Lys)-isomer
N(6)-methyllysine
N(epsilon)-monomethyl-lysine
N-epsilon-methyllysine
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCNCCCCC(C(=O)O)N
InChIInChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1
InChIKeyPQNASZJZHFPQLE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyl-L-lysine Procurement Guide


N6-Methyl-L-lysine (CAS 1188-07-4), also known as Nε-methyl-L-lysine, is a non-proteinogenic L-α-amino acid and a primary post-translational modification (PTM) derivative of L-lysine, characterized by the addition of a single methyl group to the epsilon-amino group of the lysine side chain [1]. It serves as the foundational methylation state in a critical epigenetic hierarchy, acting as both the product of initial histone methyltransferase (KMT) activity and the obligate substrate for specific demethylase enzymes (KDMs) before further processing to di- or trimethylated forms [2].

Epigenetic enzyme substrate (KMT/KDM pathway)
Mono-methylation state probe
Quantitative demethylation readout

N6-Methyl-L-lysine: Irreplaceable in Quantitative Assays


Substituting N6-Methyl-L-lysine with L-lysine or other methylated analogs (e.g., N6,N6-dimethyl-L-lysine) will result in non-quantitative or entirely null experimental outcomes due to the exquisite and hierarchical substrate specificity of lysine-modifying enzymes. Unmodified L-lysine cannot serve as a substrate for N6-methyl-lysine oxidase (EC 1.5.3.4) [1] and is not recognized by the catalytic machinery of JmjC-domain histone demethylases [2]. Conversely, the di- and trimethylated analogs exhibit distinct kinetic parameters with these same enzymes, making N6-Methyl-L-lysine the only compound capable of reporting on the specific catalytic step between mono- and unmethylated or mono- and dimethylated states [3].

Unmodified L-lysine Not recognized by N6-methyl-lysine oxidase or JmjC demethylases; null substrate.
N6,N6-dimethyl-L-lysine Distinct catalytic profile; may not report monomethyl-specific step.
N6-ethyl-L-lysine Alkyl substitution shifts enzyme affinity; limits native substrate context.

N6-Methyl-L-lysine Enzyme Specificity Evidence


Affinity Difference: Mono- vs. Dimethylated Substrate

In a direct head-to-head comparison using N6-methyl-lysine oxidase (EC 1.5.3.4) from Rattus norvegicus, the target compound N6-Methyl-L-lysine demonstrates a KM value of 1.05 mM [1]. This affinity is comparable to, but distinct from, that of its dimethylated analog N6,N6-dimethyl-L-lysine, which exhibits a lower KM of 0.87 mM, indicating a ~17% tighter binding for the dimethylated substrate under the same conditions [1].

Affinity: Mono vs Di-methyl
Head-to-head
KM 1.05 mM
+17% vs di-methyl (0.87 mM)
Supports mono-methyl demethylation context
Rat oxidase; may vary across isoforms
Enzyme Kinetics Substrate Specificity Demethylation

Methyl vs. Ethyl Analog Affinity

The target compound N6-Methyl-L-lysine displays an over 5.6-fold higher affinity for N6-methyl-lysine oxidase (EC 1.5.3.4) compared to its bulkier alkyl analog N6-ethyl-L-lysine. Under identical assay conditions, the KM for N6-Methyl-L-lysine is 1.05 mM, while the KM for N6-ethyl-L-lysine is 5.95 mM [1]. This substantial difference highlights the enzyme's stringent structural discrimination against larger N6-substitutions.

Methyl vs Ethyl Affinity
Head-to-head
5.67-fold lower KM (1.05 vs 5.95 mM)
Supports native methyl-substrate specificity
Alkyl substitution limits enzyme recognition
Structure-Activity Relationship Enzyme Engineering Biocatalysis

JmjC Demethylase Catalytic Intermediate

N6-Methyl-L-lysine is not only a direct substrate for demethylation to L-lysine but is also a unique intermediate product generated during the demethylation of N6,N6-dimethyl-L-lysine by JmjC-domain histone demethylases such as JMJD2A (KDM4A) [1]. Specifically, the enzyme catalyzes the conversion of N6,N6-dimethyl-L-lysine to N6-Methyl-L-lysine, which can then be further demethylated to L-lysine [2]. Unmodified L-lysine is not a substrate for this step, making the monomethylated form the only entity capable of validating this intermediate demethylation state.

JmjC Intermediate Role
Class-level
Dual substrate/product in KDM4A cycle
Supports KDM4 catalytic mechanism study
Recombinant JMJD2A; assay-dependent
Epigenetics Histone Demethylases JmjC Enzymes

Cytochrome c Methyltransferase Site Specificity

The production of N6-Methyl-L-lysine by [cytochrome c]-lysine N-methyltransferase (EC 2.1.1.59) is not a random event but shows absolute specificity for a single lysine residue at position 72 of horse heart cytochrome c [1]. The enzyme does not randomly methylate cytochrome c, and the resulting N6-Methyl-L-lysine residue is a specific, quantifiable product [1]. This contrasts with broad-spectrum lysine methylation by other enzymes, establishing its utility as a precise biochemical marker.

Site-Specific Methylation
Reported
Absolute specificity at Lys-72
Supports methyltransferase specificity assays
Horse heart cytochrome c model
Post-Translational Modification Protein Methylation Cytochrome c

N6-Methyl-L-lysine Procurement Applications


KDM4 Demethylase Inhibitor Screening & MoA

N6-Methyl-L-lysine is the definitive substrate for quantifying the second demethylation step (monomethyl to unmethylated) catalyzed by KDM4 family enzymes, a key target in oncology. Assays utilizing this compound as the starting material directly measure the conversion to L-lysine, providing a readout of KDM4 catalytic activity [1]. This allows for the identification of inhibitors that specifically block this intermediate step, which may be missed by assays only monitoring the conversion of trimethylated substrates [1].

N6-Methyl-Lysine Oxidase Activity Assays

This compound is the sole native substrate for N6-methyl-lysine oxidase, an enzyme involved in the catabolism of methylated lysine. The reaction yields L-lysine, formaldehyde, and H2O2, each of which can be quantitatively measured using established fluorometric or colorimetric assays [2]. Its distinct KM value (1.05 mM) allows for standardized enzyme kinetics studies [3].

LC-MS/MS Internal Standard for Histone Methylation

In bottom-up proteomics workflows for quantifying histone post-translational modifications, a stable isotope-labeled N6-Methyl-L-lysine (e.g., N6-Methyl-L-lysine-13C6,15N2) serves as an optimal internal standard. Its identical chromatographic retention time and ionization efficiency relative to the endogenous monomethyl-lysine residue on digested histone peptides enable precise, absolute quantification of this specific epigenetic mark across large patient sample cohorts [4].

Cytochrome c Methyltransferase Specificity

Given the absolute sequence-specificity of cytochrome c methyltransferase (EC 2.1.1.59) for Lys-72, N6-Methyl-L-lysine is used to validate the production of the methylated product in enzyme assays [5]. The compound is also critical for generating methylated cytochrome c standards to calibrate analytical methods for detecting this rare, site-specific modification.

Application
Selection Property
Validation Focus
KDM4 demethylase inhibitor screening
Reported substrate for mono-to-unmethylated step
KDM4 catalytic activity and inhibitor profiling
N6-methyl-lysine oxidase assays
Native oxidase substrate context
Enzyme kinetics and product detection
Histone PTM quantification (LC-MS/MS)
Stable isotope-labeled ISTD analog
Co-elution and matrix-effect review in research matrices
Cytochrome c methyltransferase validation
Site-specific methylation standard
Enzyme specificity and calibration standard generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Methyl-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.